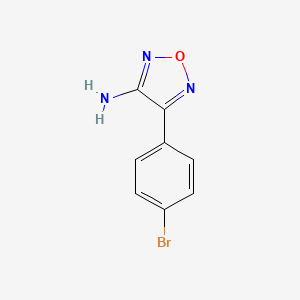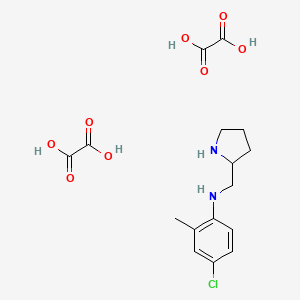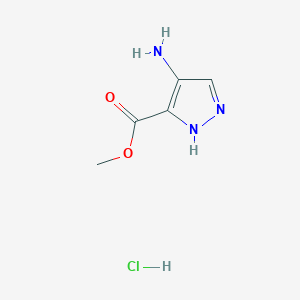
4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine
Overview
Description
The compound “4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine” is a complex organic molecule. It likely contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, one nitrogen atom, and two carbon atoms . The molecule also contains a bromophenyl group, which is a phenyl ring (a six-membered carbon ring) with a bromine atom attached .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitutions .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as NMR and IR spectroscopy .Scientific Research Applications
Synthesis and Characterization
4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine and its derivatives are primarily explored for their synthesis and structural properties. For example, Kaneria et al. (2016) described the synthesis of novel triazol derivatives, including compounds related to this compound, and their characterization using spectroscopic methods (Kaneria et al., 2016). Similarly, Holagh and Maharramov (2012) reported the synthesis of sterically congested 1,3,4-oxadiazole derivatives, which are related to the compound , under mild conditions (Holagh & Maharramov, 2012).
Antimicrobial and Anticancer Activities
Various derivatives of this compound have been investigated for their potential antimicrobial and anticancer activities. For instance, Kaneria et al. (2016) assessed the antimicrobial activity of triazol derivatives against various bacterial and fungal strains (Kaneria et al., 2016). Yakantham et al. (2019) synthesized thiazol-4-amine derivatives with demonstrated good to moderate anticancer activity on various human cancer cell lines (Yakantham et al., 2019).
Antibacterial Activity
The antibacterial properties of related oxadiazole compounds have also been a focus. Salama (2020) synthesized new 2-amino-1,3,4-oxadiazole derivatives and evaluated their activity against Salmonella typhi, with several compounds showing significant activity (Salama, 2020).
Material Science Applications
In the field of materials science, Mochizuki et al. (2005) explored oxadiazole derivatives as potential materials for photo- and electro-active devices. They found that the structure of amine moieties in these compounds affects their phase structure and fluorescence properties, indicating their potential use in electronic applications (Mochizuki et al., 2005).
Antioxidant PropertiesBeyzaei et al. (
- conducted a study on the antioxidant properties of 1,3,4-oxadiazol-2-amines, synthesized using an ultrasound-assisted procedure. These compounds were found to be effective protective agents against oxidative stress, suggesting potential therapeutic applications in cancer, diabetes, and other diseases (Beyzaei et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as inhibition of enzyme activity or modulation of receptor signaling .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Similar compounds have been shown to exhibit antimicrobial and antiproliferative activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets .
Biochemical Analysis
Biochemical Properties
4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P-450-dependent monooxygenases, which are crucial for the metabolism of various substrates . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of acetylcholinesterase, an enzyme critical for nerve function, leading to changes in cell signaling and behavior . Additionally, it has been linked to oxidative stress responses, impacting gene expression and metabolic pathways within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. For example, its interaction with cytochrome P-450 enzymes involves binding to the heme group, affecting the enzyme’s ability to catalyze reactions . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure, with prolonged exposure potentially leading to more pronounced changes in cell behavior and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage thresholds is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P-450, influencing the metabolism of various substrates . This compound can affect metabolic flux and alter the levels of metabolites within cells, impacting overall cellular metabolism. Additionally, it may interact with cofactors and other molecules involved in metabolic processes, further modulating its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. For instance, it has been observed to interact with transport proteins that facilitate its movement across cell membranes, influencing its distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Studies have shown that it can localize to mitochondria, where it may interact with mitochondrial proteins and influence cellular energy metabolism . Understanding its subcellular localization is essential for elucidating its precise biochemical roles.
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSVUZLCBMDUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269748 | |
| Record name | 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49615-71-6 | |
| Record name | 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49615-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)







